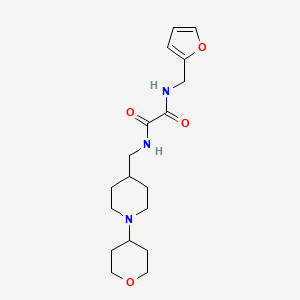

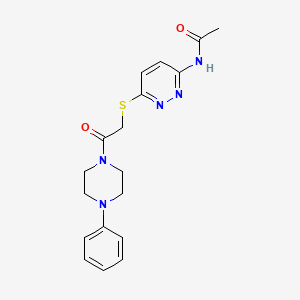

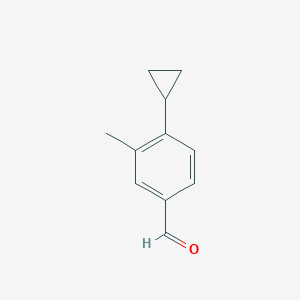

![molecular formula C11H11ClN2OS B2386434 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide CAS No. 847783-39-5](/img/structure/B2386434.png)

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide” is a chemical compound with the CAS Number: 847783-39-5 . It has a molecular weight of 254.74 . The compound is a powder in physical form .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The IUPAC name of the compound is N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide . The InChI code is 1S/C11H11ClN2OS/c12-7-10(15)13-6-5-11-14-8-3-1-2-4-9(8)16-11/h1-4H,5-7H2,(H,13,15) .Chemical Reactions Analysis

The compound has been synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis . The synthesis involves relatively milder reaction conditions using dimethyl formamide as a solvent .Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 254.74 . The compound is stable at room temperature .科学的研究の応用

- Recent studies have highlighted the synthesis of benzothiazole-based anti-tubercular compounds. These derivatives exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Researchers have compared their inhibitory concentrations with standard reference drugs, demonstrating promising potency.

- Benzothiazole derivatives possess a wide spectrum of antimicrobial activities . These compounds exhibit potential against various pathogens, including bacteria, fungi, and viruses.

- Although not extensively studied, benzothiazole derivatives have shown anti-inflammatory properties . Further research could explore their potential in managing inflammatory conditions.

- While specific studies on N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide are scarce, benzothiazole derivatives have demonstrated antitumor effects . Investigating this compound’s cytotoxicity and mechanism of action could be valuable.

- Benzothiazoles have been investigated for neuroprotective properties . Exploring the impact of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide on neuronal health and neurodegenerative diseases is an intriguing avenue.

- Benzothiazole derivatives have been explored in diverse fields, including anticonvulsants, antidiabetic agents, and diuretics . While specific data on our compound are limited, these areas warrant further investigation.

Anti-Tubercular Activity

Antimicrobial Properties

Anti-Inflammatory Effects

Antitumor Activity

Neuroprotective Potential

Other Applications

Safety and Hazards

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is crucial for the survival of the bacterium .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the death of the bacterium .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the synthesis of cell wall components inMycobacterium tuberculosis , thereby inhibiting its growth .

Pharmacokinetics

A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, indicating that they can effectively inhibit the growth ofMycobacterium tuberculosis .

特性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c12-7-10(15)13-6-5-11-14-8-3-1-2-4-9(8)16-11/h1-4H,5-7H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALDVULRGHGXNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

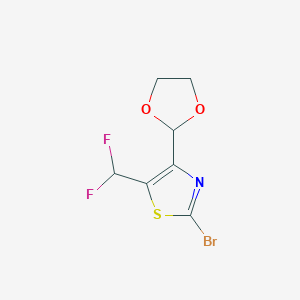

![[2-(Cyclohexylmethoxy)phenyl]methanamine](/img/structure/B2386361.png)

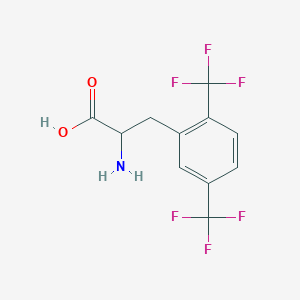

![N-[[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2386366.png)

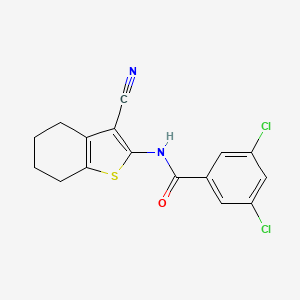

![Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2386371.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2386372.png)

![2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386374.png)